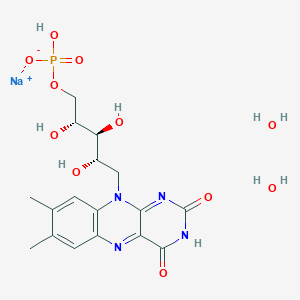

Riboflavina 5'-fosfato de sodio

Descripción general

Descripción

The provided data does not contain any direct information on "Photrexa." However, there are descriptions of various other compounds and processes that could be tangentially related to the broader field of chemical synthesis and molecular structure analysis. For instance, "Phagraphene" is a newly proposed carbon allotrope with a structure composed of 5-6-7 carbon rings, which is lower in energy than most predicted 2D carbon allotropes and features distorted Dirac cones . The structure of phenoxazinone synthase from Streptomyces antibioticus reveals a new type of copper center, which could be relevant in the context of metalloenzymes and their synthetic analogs . The synthesis of the C19-C28 fragment of phorboxazoles involves a [4+2]-annulation, a reaction that could be of interest in the synthesis of complex organic molecules . These papers, while not directly related to Photrexa, provide a glimpse into the types of chemical synthesis and structural analysis that are prevalent in current research.

Synthesis Analysis

Molecular Structure Analysis

Molecular structure analysis is crucial in understanding the properties and potential applications of new compounds. The structure of phagraphene with its unique arrangement of carbon rings , the distinctive hexameric structure of phenoxazinone synthase with its type 2 copper center , and the tetranuclear cage structure of an organooxotin compound are all examples of how molecular structure is determined and analyzed in current research. These analyses often involve sophisticated techniques such as X-ray diffraction and NMR spectroscopy.

Chemical Reactions Analysis

The papers discuss various chemical reactions, such as the [4+2]-annulation in the synthesis of phorboxazoles and the reactions leading to the formation of a tetranuclear organooxotin cage . These reactions are analyzed for their efficiency, selectivity, and the properties of the resulting compounds. Understanding these reactions is essential for the development of new synthetic methods and the optimization of existing ones.

Physical and Chemical Properties Analysis

The physical and chemical properties of new materials are often determined by their molecular composition and structure. For instance, the properties of polyhydroxyalkanoates (PHA) can be regulated by controlling the monomer composition, affecting both physical properties and degradation rates . Similarly, the electronic structure of phagraphene, which has direction-dependent cones, is robust against external strain, indicating tunable Fermi velocities . These studies highlight the importance of analyzing physical and chemical properties to tailor materials for specific applications.

Aplicaciones Científicas De Investigación

Sustrato para estudios enzimáticos

La riboflavina 5'-fosfato de sodio se utiliza como sustrato para estudiar la especificidad y la cinética de las FMN fosfohidrolasas. Estas enzimas son responsables de la hidrólisis del flavín mononucleótido (FMN) a riboflavina y fosfato, lo cual es una reacción importante en el metabolismo de la vitamina B2 .

Terapia fotodinámica (PDT)

Como agente fotosensibilizante, la this compound se utiliza para evaluar la eficacia in vitro de la terapia fotodinámica en hongos. La PDT implica el uso de compuestos sensibles a la luz que se vuelven tóxicos cuando se exponen a longitudes de onda específicas de luz, y se utiliza para atacar y matar células microbianas .

Solución oftálmica

En oftalmología, la this compound se utiliza como solución oftálmica para la reticulación del colágeno corneal en pacientes con queratocono y otros trastornos corneales. Este tratamiento ayuda a fortalecer la córnea y a prevenir su deterioro posterior .

Cofactor para reacciones redox

Este compuesto actúa como cofactor para las enzimas implicadas en reacciones de oxidación/reducción, como la deshidrogenasa de dinucleótido de adenina y nicotinamida reducido (NADH), la óxido nítrico sintasa y la monooxigenasa de nitrilotriacetato. Juega un papel crucial en los procesos de transferencia de electrones dentro de las células .

Mezcla de vitaminas y factores de crecimiento

También se incluye como componente en mezclas de vitaminas y factores de crecimiento utilizadas en diversas aplicaciones de investigación biológica para garantizar el crecimiento y el mantenimiento adecuados de los cultivos celulares .

Evaluación de aditivos alimentarios

La this compound se ha evaluado como aditivo alimentario por su seguridad y estabilidad durante el procesamiento y almacenamiento de alimentos térmicos y no térmicos. Es conocida por su estabilidad en estas condiciones, pero es sensible a la exposición a la luz .

Cada aplicación muestra la versatilidad de la this compound en la investigación científica en diferentes campos.

Mecanismo De Acción

Target of Action

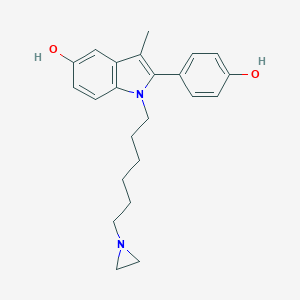

Riboflavin 5’-phosphate sodium, also known as Photrexa or Phosphated riboflavin, primarily targets flavoprotein enzymes . These enzymes play a crucial role in various biochemical reactions, including normal tissue respiration . The compound also binds to riboflavin hydrogenase , riboflavin kinase , and riboflavin synthase .

Mode of Action

Riboflavin 5’-phosphate sodium is the precursor of flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD) . These molecules are essential for the function of various oxidoreductases, including NADH dehydrogenase . The compound acts as a photo enhancer that generates singlet oxygen in corneal collagen cross-linking .

Biochemical Pathways

Riboflavin 5’-phosphate sodium is involved in several biochemical pathways. It is produced from riboflavin (vitamin B2) by the enzyme riboflavin kinase . It functions as the prosthetic group of various oxidoreductases, including NADH dehydrogenase , and as a cofactor in biological blue-light photo receptors . Riboswitches bind with flavin mononucleotide (FMN), a phosphorylated form of riboflavin, and control gene expression involved in riboflavin biosynthesis and transport pathway .

Pharmacokinetics

The compound is absorbed via the gastrointestinal tract, and its absorption increases with food . It is metabolized in the liver . About 95% of riboflavin in the form of FAD or FMN from food is bioavailable up to a maximum of about 27 mg of riboflavin per meal or dose .

Result of Action

The action of Riboflavin 5’-phosphate sodium results in the activation of various biochemical reactions. It plays a role in the activation of pyridoxine and conversion of tryptophan to niacin . It also possesses fluorescence, photosensitivity, and redox activities .

Action Environment

The action, efficacy, and stability of Riboflavin 5’-phosphate sodium can be influenced by various environmental factors. For instance, it requires more energy to produce but is more soluble than riboflavin . In cells, FMN occurs freely circulating but also in several covalently bound forms . The compound’s action can also be influenced by the presence of other molecules, such as albumin or globulins .

Safety and Hazards

Propiedades

IUPAC Name |

sodium;[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N4O9P.Na.2H2O/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29;;;/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29);;2*1H2/q;+1;;/p-1/t11-,12+,14-;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQVGUKOCMOKKJU-QPVGXXQTSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)[O-])O)O)O.O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)(O)[O-])O)O)O.O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4NaO11P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

146-17-8 (Parent) | |

| Record name | Riboflavin 5'-phosphate sodium [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006184174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

514.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6184-17-4 | |

| Record name | Riboflavin 5'-phosphate sodium [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006184174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RIBOFLAVIN 5'-PHOSPHATE SODIUM DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20RD1DZH99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4S)-4-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B147063.png)